molecular formula C14H18N2O5 B7788941 6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one

6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one

Cat. No.: B7788941
M. Wt: 294.30 g/mol
InChI Key: PMQWTUWLIGJTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one is a quinazoline derivative known for its significant pharmacological properties. This compound is structurally related to several important drugs used in cancer therapy, particularly those targeting the epidermal growth factor receptor (EGFR). Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced or modified biological activities .

Scientific Research Applications

6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one involves:

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.

    Afatinib: (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-[(3S)-oxolan-3-yl]oxy

Properties

IUPAC Name

6,7-bis(2-methoxyethoxy)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQWTUWLIGJTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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